cis-Diaminedichloroplatinum

Descripción general

Descripción

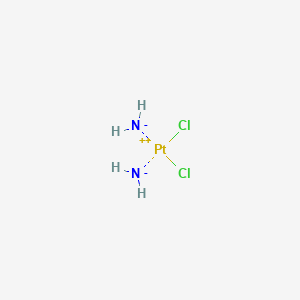

Cis-Diaminedichloroplatinum, also known as Cisplatin, is an inorganic substance containing a heavy metal . It is a potent anticancer agent that blocks DNA synthesis . It is used in chemotherapy and is the first member of platinum-containing anti-cancer drugs .

Synthesis Analysis

Cisplatin was discovered at Michigan State University by Barnett Rosenberg in 1969 . In the synthesis process, a number of Pt(II) complexes are synthesized, resulting in the synthesis of both Cisplatin and Transplatin . The synthesis of Cisplatin involves the use of potassium tetrachloroplatinate (K2PtCl4) and potassium iodide (KI) among other substances .Molecular Structure Analysis

Cisplatin has been studied extensively using various techniques such as liquid chromatography with electrospray ionization and linear ion trap mass spectrometry . These studies have provided insights into the molecular structure of Cisplatin and its complexes .Chemical Reactions Analysis

Cisplatin inhibits DNA synthesis by realizing transverse connections within and between the DNA strings . The protein and RNA synthesis is inhibited to a lesser extent .Physical And Chemical Properties Analysis

Cisplatin has a melting point of 270°C and is water-soluble (0.1g/100 mL at 19°C) .Aplicaciones Científicas De Investigación

Cervical Cancer Treatment : Cisplatin is widely used as an anticancer drug for treating human malignancies, including cervical cancer. Proteomic analysis of HeLa cervical carcinoma cells treated with cisplatin revealed differential expression of 21 protein spots, indicating its role in cell death mechanisms at the protein level. This study provides insights into the antiproliferative mechanisms of cisplatin in cervical carcinoma cells (Yim, Lee, Kim, & Park, 2006).

Molecular Mechanisms in Various Cancers : Cisplatin's mode of action is linked to its ability to crosslink with purine bases on DNA, interfering with DNA repair mechanisms, causing DNA damage, and inducing apoptosis in cancer cells. It is effective against bladder, head and neck, lung, ovarian, and testicular cancers. However, its use is limited by drug resistance and side effects (Dasari & Tchounwou, 2014).

DNA Interstrand Cross-Link Structure : The structure of a cisplatin-induced DNA interstrand cross-link has been elucidated using nuclear magnetic resonance (NMR). This structural information is critical for understanding the chemical reactivity, unwinding, and bending of DNA affected by cisplatin (Huang, Zhu, Reid, Drobny, & Hopkins, 1995).

Chemoresistance Mechanisms : Cisplatin resistance in cancer treatment is a significant issue. Research has identified several mechanisms contributing to the cisplatin-resistant phenotype of tumor cells, offering insights into potential chemosensitization strategies (Galluzzi et al., 2012).

Ototoxicity and Hearing Impairment : Cisplatin's adverse effect of ototoxicity is related to oxidative stress and DNA damage. Studies suggest that modulation of cellular NAD+ levels could be a therapeutic approach for protection from cisplatin-induced ototoxicity (Kim et al., 2014).

DNA Binding Kinetics : The binding of cisplatin to DNA involves two successive pseudo-first-order processes, forming mono- and bifunctional adducts. Understanding these kinetics is crucial for comprehending its antitumor activity (Bancroft, Lepre, & Lippard, 1990).

Influence on DNA Duplex Stability : Cisplatin's binding to DNA lowers the thermal and thermodynamic stability of DNA duplexes, indicating a shift from a B-like to an A-like conformation, which could affect protein binding (Poklar et al., 1996).

Cisplatin Resistance Systems Biology : High-content and high-throughput screening technologies have been employed to understand the complex circuitries underpinning cisplatin resistance. This knowledge is crucial for developing strategies to tackle this clinically relevant problem (Galluzzi et al., 2014).

Mecanismo De Acción

Cisplatin inhibits the DNA synthesis by realizing transverse connections within and between the DNA strings . The protein and RNA synthesis is inhibited to a lesser extent . It is an antineoplastic in the class of alkylating agents and is used to treat various forms of cancer . Alkylating agents stop tumor growth by cross-linking guanine bases in DNA double-helix strands - directly attacking DNA .

Safety and Hazards

Direcciones Futuras

There are ongoing efforts to maintain the anticancer activity of Cisplatin, avoid adverse effects, and overcome Cisplatin resistance . Many different drugs and natural products are being explored to reduce Cisplatin toxicity . There is also emerging research on the importance of treatment formulation beyond the treatment itself to prevent/reduce Cisplatin toxicity .

Propiedades

IUPAC Name |

azanide;dichloroplatinum(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2H2N.Pt/h2*1H;2*1H2;/q;;2*-1;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLATGHUWYMOKM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH2-].[NH2-].Cl[Pt+2]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H4N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cisplatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insol in most common solvents except dimethyl formamide, Soluble 1 (part) in 42 (parts) of dimethylprimanide, In water, 2.53X10+3 mg/l @ 25 °C | |

| Record name | CIS-DIAMINEDICHLOROPLATINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.738 g/cu m | |

| Record name | CIS-DIAMINEDICHLOROPLATINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Cisplatin appears to enter cells by diffusion. The chloride atoms may be displaced directly by reaction with nucleophiles such as thiols; replacement of chloride by water yields a positively charged molecule & is probably responsible for formation of the activated species of the drug, which then reacts with nucleic acids & proteins. ... High concns of the anion stabilize the drug, explaining the effectiveness of chloride diuresis in preventing nephrotoxicity. ... The platinum complexes can react with DNA, forming both intrastrand & interstrand cross-links. The N(7) of guanine is very reactive, & platinum cross-links between adjacent guanines on the same DNA strand; guanine-adenine cross-links also readily form. The formation of interstrand crosslinks is a slower process & occurs to a lesser extent. DNA adducts formed by cisplatin inhibit DNA replication & transcription & lead to breaks & miscoding. The ability of patients to form & sustain DNA-platinum adducts in peripheral white blood cells has been correlated with response to treatment, indicating that pharmacogenetic factors or environmental exposures common to tumor & normal tissues may influence response. At present, there is no conclusive association between a single type of biochemical DNA adduct & cytotoxicity. The specificity of cisplatin with regard to phase of the cell cycle appears to differ among cell types, although the effects on cross-linking are most pronounced during the S phase., A poorly differentiated squamous cell carcinoma of the head & neck heterotransplanted to nude mice was used for analyses of chemotherapeutically induced cell cycle perturbations. The tumor in its later passages in nude mice, was treated with cis-platin. There was an initial incr of the fraction of cells in the S phase, concomitant with a redn of the fraction of cells in G0 + G1 phase. When these perturbations were normalized a transient incr of the fraction of cells in G2 + M phase was observed. Cisplatin caused an initial transient depression of DNA synthesis., The cytokinetic response of 3 murine (AC) and human (GB-1 and GB-2) glioma cell lines to cis-platin was investigated by flow cytometry. Using the 5-bromodeoxyuridine-Hoechst technique, percentages of cultured glioma cells in the various phases of the cell cycle, and relative phase duration were calculated. In the presence of cis-platin IC10 (a concentration in which 10% inhibition of cell growth is induced as compared to controls), perturbations of the cell cycle in murine and GB-1 cells included G2 delay or block, decr transit velocity from G1 to S phase, and prolongation of G1 phase. The mean cell cycle time incr 1.4 times in murine and 1.6 times in GB-1 as compared to controls. In cis-platin IC50-treated GB-2 cells, the mean cell cycle time was prolonged 3 times longer than control; however, duration of each phase could not be calculated because of significant perturbation of cell cycle., Studies have been carried out of the inhibition of ribonucleotide reductase (EC 1.17.4.1) purified from Escherichia coli by cis-platin. Under anaerobic conditions, using the dithiol reduced form of the enzyme, it was found that ribonucleotide reductase is extremely sensitive to cis-platin; > 90% inhibition was achieved with 2 fold molar excess of platinum reagent even at 10-8 M enzyme. Inhibition was essentially instantaneous and irreversible to G-25 gel filtration. The site of inhibition was found to be the B1 subunit. Transplatin was much less effective. Inhibition of the enzyme by cis-platin (molar ratio cis-platin:B1 = 4.3) led to a decr in thiol titre corresponding to approx 1 thiol group per dimer of B1 subunits under conditions leading to 94% inactivation of the ribonucleotide reductase activity., For more Mechanism of Action (Complete) data for CIS-DIAMINEDICHLOROPLATINUM (10 total), please visit the HSDB record page. | |

| Record name | CIS-DIAMINEDICHLOROPLATINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Platinum, diamminedichloro- | |

Color/Form |

Deep yellow solid, Yellow crystals, White powder, Orange-yellow crystals | |

CAS RN |

26035-31-4, 14913-33-8, 15663-27-1 | |

| Record name | Platinum ammine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Platinum, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Platinum, diamminedichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diamminedichloroplatinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIS-DIAMINEDICHLOROPLATINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cisplatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 °C (decomposes), 270 °C | |

| Record name | CIS-DIAMINEDICHLOROPLATINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cisplatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1195408.png)

![5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1195409.png)

![(6R)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B1195420.png)